molecular formula C18H22N2O4S B4887282 N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide CAS No. 6219-75-6

N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide

Cat. No.: B4887282
CAS No.: 6219-75-6
M. Wt: 362.4 g/mol
InChI Key: ZPPLEHPCVBLMMI-UHFFFAOYSA-N
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Description

N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that combines methanesulfonyl, methoxyphenyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of Methanesulfonyl Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate amine to form the methanesulfonyl intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate.

    Addition of the Phenylethyl Group: The final step involves the addition of the phenylethyl group through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of N2-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

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Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14(15-7-5-4-6-8-15)19-18(21)13-20(25(3,22)23)16-9-11-17(24-2)12-10-16/h4-12,14H,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPLEHPCVBLMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387475
Record name N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-75-6
Record name N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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